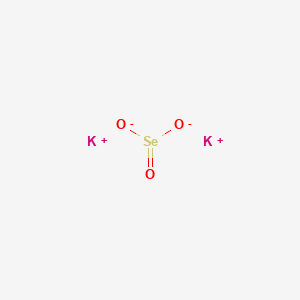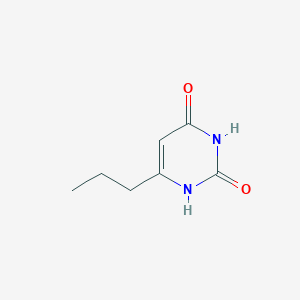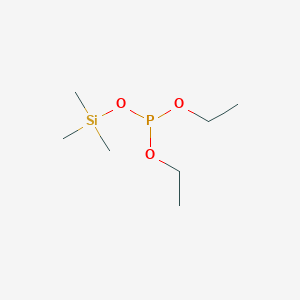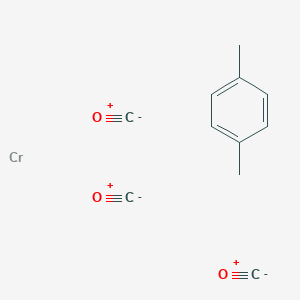
セレン酸カリウム
説明
Potassium selenite is an inorganic compound with the chemical formula K₂SeO₃. It is a white crystalline solid that is soluble in water. This compound is commonly used in various scientific and industrial applications due to its unique properties and reactivity.
科学的研究の応用
Potassium selenite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Potassium selenite is studied for its role in biological systems, particularly in selenium metabolism and its antioxidant properties.
Medicine: It is explored for its potential therapeutic effects, including its use in cancer research due to its ability to induce apoptosis in cancer cells.
Industry: Potassium selenite is used in the glass industry to decolorize glass and in the production of selenium-containing compounds.
作用機序
Target of Action
Potassium selenite, a form of selenium, is an essential trace element and antioxidant . It primarily targets the glutathione peroxidase enzyme , which plays a crucial role in preventing cellular damage by free radicals and reactive oxygen species . Selenium is also incorporated into many different selenoproteins, which serve various functions throughout the body .
Mode of Action
Selenium is first metabolized to selenophosphate and selenocysteine . This incorporation is genetically encoded through the RNA sequence UGA . The specialized tRNA is first bound to a serine residue, which is then enzymatically processed to a selenocysteyl-tRNA by selenocysteine synthase using selenophosphate as a selenium donor .
Biochemical Pathways
Selenium affects several biochemical pathways. It is involved in the synthesis of ethylene and jasmonic acid, enhancing the plant’s tolerance to selenite . Selenite exposure also alters primary metabolism, leading to increased amino acids and decreased TCA cycle metabolites . Furthermore, selenite suppresses the ubiquitin-proteasome pathway and induces the pentose phosphate pathway needed to maintain antioxidant metabolism .
Pharmacokinetics
The pharmacokinetics of selenite have been studied in various models. For instance, in a study with selenium-deficient ducklings, selenium plasma concentrations were obtained following oral administration of sodium selenite at different doses . A population pharmacokinetic model was constructed, which described externally administered selenite with a baseline component for endogenous selenium levels .
Result of Action
The primary result of selenium’s action is its antioxidative effect at the cell membrane against hydrogen peroxide and lipoperoxides . This effect is related to the enzymatic activity of glutathione peroxidases, which contain selenocysteine . Moreover, selenite-induced oxidative stress necessitates the reconfiguration of metabolic pathways to overcome the consequences of mitochondrial oxidative stress .
Action Environment
The action of potassium selenite can be influenced by environmental factors. For instance, selenium is ubiquitously present in soil in various chemical forms, but there is a great variation between different geographical areas . It is taken up by plants and via feed distributed in the tissues of food-producing animals . In areas with low levels of selenium in the soil, feed is supplemented to prevent development of deficiency syndrome in domestic animals .
生化学分析
Biochemical Properties
Potassium selenite participates in numerous biochemical reactions. It has pro-oxidant properties and can be assimilated into selenocysteine, which can replace cysteine to yield malformed selenoproteins . It also reacts with thiols, generating reactive oxygen species (ROS) such as superoxide anion (O2−), hydroxyl radical (OH−), and hydrogen peroxide (H2O2) .
Cellular Effects
Potassium selenite has significant effects on various types of cells and cellular processes. It induces the rapid formation of mitochondrial superoxide, leading to decreased aconitase activity and involvement of the alternative oxidase pathway . It also alters primary metabolism, as observed by the increased amino acids and decreased tricarboxylic acid (TCA) cycle metabolites .
Molecular Mechanism
The molecular mechanism of action of potassium selenite involves its interactions with biomolecules and its effects on gene expression. It is suggested that the sulfur assimilation pathway is the primary reducing pathway involved in selenite reduction . Key genes associated with NAD(P)/FAD-dependent oxidoreductases and thioredoxin were significantly upregulated .
Temporal Effects in Laboratory Settings
The effects of potassium selenite change over time in laboratory settings. High concentrations of selenite have adverse effects on microvasculature perfusion, permeability, and overall integrity within the first few days . Even at low concentrations, a long-term culture effect was observed, resulting in an increase in vascular permeability without any noticeable changes in morphology .
Dosage Effects in Animal Models
The effects of potassium selenite vary with different dosages in animal models. The recommended doses for sodium selenite, a compound similar to potassium selenite, vary between 0.01 and 0.08 mg Se4+/kg body weight for the preparations used in medicated feed in various animals .
Metabolic Pathways
Potassium selenite is involved in several metabolic pathways. It necessitates the reconfiguration of metabolic pathways to overcome the consequences of mitochondrial oxidative stress in root tissue . It also induces the pentose phosphate pathway needed to maintain antioxidant metabolism .
Transport and Distribution
Potassium selenite is transported and distributed within cells and tissues. It is taken up by plants through sulfate transporters and then reduced to selenite . It is also taken in plants by phosphate transporters in the form of anions by a metabolically-dependent active process .
Subcellular Localization
Most of the absorbed selenite or similar compounds is distributed in the cell wall of the treated plants .
準備方法
Synthetic Routes and Reaction Conditions: Potassium selenite can be synthesized through the neutralization of selenious acid (H₂SeO₃) with potassium carbonate (K₂CO₃). The reaction is as follows:
H2SeO3+K2CO3→K2SeO3+H2O+CO2
This reaction typically occurs in an aqueous solution at room temperature.
Industrial Production Methods: In industrial settings, potassium selenite is often produced by reacting selenium dioxide (SeO₂) with potassium hydroxide (KOH). The reaction is:
SeO2+2KOH→K2SeO3+H2O
This method is preferred for large-scale production due to its efficiency and the availability of the reactants.
Types of Reactions:
Oxidation: Potassium selenite can be oxidized to potassium selenate (K₂SeO₄) using oxidizing agents such as bromine water.
K2SeO3+Br2+2KOH→K2SeO4+2KBr+H2O
Reduction: It can be reduced to elemental selenium (Se) using reducing agents like sulfur dioxide (SO₂).
K2SeO3+2SO2+H2O→Se+2KHSO3
Substitution: Potassium selenite can undergo substitution reactions with various halides to form selenite salts.
Common Reagents and Conditions:
Oxidation: Bromine water, potassium hydroxide.
Reduction: Sulfur dioxide, water.
Substitution: Halides such as sodium chloride.
Major Products Formed:
Oxidation: Potassium selenate.
Reduction: Elemental selenium.
Substitution: Selenite salts.
類似化合物との比較
Potassium selenate (K₂SeO₄): Similar in structure but differs in oxidation state and reactivity.
Sodium selenite (Na₂SeO₃): Similar in chemical properties but differs in cation.
Potassium selenide (K₂Se): Different in chemical structure and reactivity.
Uniqueness: Potassium selenite is unique due to its specific oxidation state and reactivity, making it suitable for particular applications in oxidation-reduction reactions and biological studies. Its ability to form seleno-proteins and induce apoptosis in cancer cells distinguishes it from other selenium compounds.
特性
IUPAC Name |
dipotassium;selenite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGFNLJMTFPHBS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2SeO3, K2O3Se | |
| Record name | POTASSIUM SELENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60908912 | |
| Record name | Dipotassium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10431-47-7 | |
| Record name | POTASSIUM SELENITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Selenious acid, potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010431477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenious acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium selenite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60908912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium selenite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate](/img/structure/B78947.png)



![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)




